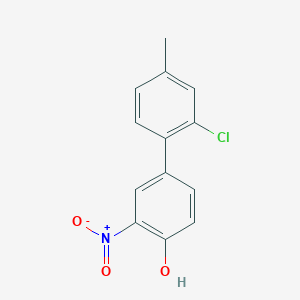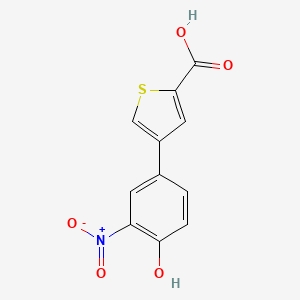
4-(2-Chloro-4-methylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-methylphenyl)-2-nitrophenol, 95% (also known as 4-CMP-2-NP, 4-Methyl-2-chlorophenyl-2-nitrophenol, or MCPN) is a phenolic compound that has been used in a variety of scientific research applications. It is a white to off-white crystalline powder, soluble in ethanol and methanol and practically insoluble in water. It is a widely used intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
MCPN has been used in a variety of scientific research applications, including as a reactant in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and imidazoles. Additionally, it has been used as a starting material for the synthesis of a variety of other compounds, including polymers, dyes, and surfactants.
Mécanisme D'action
The mechanism of action of MCPN is not well understood. However, it is believed to function as a catalyst in the synthesis of various compounds, as well as a reactant in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also believed to act as a reducing agent in some reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of MCPN are not well understood. However, it is believed to have some toxicity, as it has been shown to induce DNA damage in some cells. Additionally, it has been shown to have a mutagenic effect in some bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
MCPN has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in the laboratory. However, MCPN is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Orientations Futures
There are several potential future directions for the use of MCPN in scientific research. One potential direction is to use MCPN as a reactant in the synthesis of new pharmaceuticals and agrochemicals. Additionally, it could be used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds. It could also be used as a starting material for the synthesis of polymers, dyes, and surfactants. Finally, further research could be conducted to better understand the biochemical and physiological effects of MCPN.
Méthodes De Synthèse
MCPN can be synthesized by the reaction of 4-methyl-2-chlorophenol with sodium nitrite in acetic acid. This reaction yields 4-methyl-2-chlorophenyl-2-nitrophenol as the major product, with minor amounts of other nitrophenols as by-products. The reaction can be conducted at room temperature, and the reaction time is typically 30 minutes or less.
Propriétés
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTJUKUKADBETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686274 |
Source


|
| Record name | 2'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methylphenyl)-2-nitrophenol | |
CAS RN |
1261970-32-4 |
Source


|
| Record name | 2'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)


